苯甲酸-d5 乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

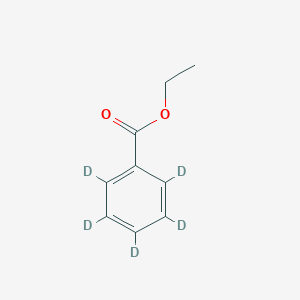

Benzoic acid ethyl ester is a compound that can be synthesized from benzoic acid and ethanol. It is a derivative of benzoic acid, where the hydrogen atoms have been replaced by deuterium (d5 indicates the presence of five deuterium atoms), and the carboxyl group is esterified with ethanol to form the ethyl ester .

Synthesis Analysis

The synthesis of benzoic acid ethyl ester involves the reaction of benzoic acid with ethanol. In one study, the synthesis was improved by using 4-dimethylaminopyridine as a catalyst and 1,3-dicyclohexyl carbodiimide as a dehydrating agent, with the reaction carried out by refluxing . Another approach for synthesizing related benzoic acid esters involves the use of ortho-aminobenzoic methyl ester as a starting material, catalyzed by aluminum chloride under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of benzoic acid esters can be determined using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the structure of a new benzoic acid ester was established using spectral data and confirmed by X-ray crystallography . Similarly, the crystal structures of N-para-ferrocenyl benzoyl amino acid ethyl esters were determined, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

Benzoic acid esters can participate in various chemical reactions. For example, high pressure can facilitate the esterification of benzoic acid in methanol and ethanol solutions . The esterification process is a key reaction where the hydroxyl group of the carboxylic acid reacts with an alcohol, in this case, ethanol, to form the ester and water.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters are influenced by their molecular structure. The crystal packing and molecular conformation can be studied through single-crystal X-ray diffraction, which reveals specific interactions such as hydrogen bonding and π-π stacking that stabilize the crystal structure . The reactivity of these compounds can be predicted using DFT calculations, which indicate the presence of nucleophilic and electrophilic sites .

科学研究应用

调节肠道功能

苯甲酸,其结构与苯甲酸-d5 乙酯相似,已广泛用作食品和饲料中的抗菌和防霉防腐剂。研究表明,它通过调节酶活性、氧化还原状态、免疫力和微生物群,在改善肠道功能(包括消化、吸收和屏障功能)中发挥作用。然而,过量摄入会损害肠道健康,这突出了其应用中剂量控制的重要性 (Mao 等人,2019 年)。

药代动力学分析

研究还扩展到苯甲酸的药代动力学分析,提供了对饮食暴露和种间不确定性的见解。通过为大鼠、豚鼠和人类开发基于生理的药代动力学 (PBPK) 模型,研究提供了苯甲酸代谢的定量验证,这对于评估饮食中接触苯甲酸酯和相关化合物至关重要 (Hoffman 和 Hanneman,2017 年)。

透明质酸酯化制成的生物相容性材料

在材料科学领域,透明质酸的酯化(与苯甲酸-d5 乙酯中看到的化学改性有关的过程)导致了一类新的半合成、可吸收材料的开发。这些材料,包括乙基和苄基透明质酸酯,由于其多变的生物学特性,有望在临床应用中得到广泛应用,突出了酯化过程在制造生物相容性材料中的潜力 (Campoccia 等人,1998 年)。

食品和包装中的分析

此外,对食品和食品包装中邻苯二甲酸酯分析的研究揭示了此类化合物(包括苯甲酸-d5 乙酯衍生物)作为增塑剂的广泛使用。这项研究强调了样品制备和分析方法在检测和量化这些化合物中的重要性,这对于了解它们对食品安全和人体健康的影响至关重要 (Harunarashid 等人,2017 年)。

安全和危害

Benzoic Acid-d5 Ethyl Ester may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful if swallowed and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

Recent studies have presented some bioactive modifications of benzocaine, a compound similar to Benzoic Acid-d5 Ethyl Ester, as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease . This suggests potential future directions for the development of Benzoic Acid-d5 Ethyl Ester and its derivatives.

属性

IUPAC Name |

ethyl 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic Acid-d5 Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)